molecular formula C19H20N2O5S B6542951 N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide CAS No. 1060307-30-3

N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide

Cat. No.: B6542951
CAS No.: 1060307-30-3
M. Wt: 388.4 g/mol
InChI Key: HZLWZVXTHITPDS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core benzodioxine structure

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopropyl-2-(4-aminophenyl)acetamide

  • N-cyclopropyl-2-(4-hydroxyphenyl)acetamide

  • N-cyclopropyl-2-(4-methoxyphenyl)acetamide

Uniqueness: N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide stands out due to its unique sulfonamide group and the presence of the benzodioxine moiety. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-14-5-6-14)11-13-1-3-15(4-2-13)21-27(23,24)16-7-8-17-18(12-16)26-10-9-25-17/h1-4,7-8,12,14,21H,5-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWZVXTHITPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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